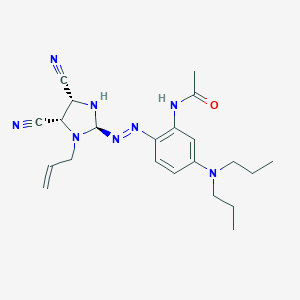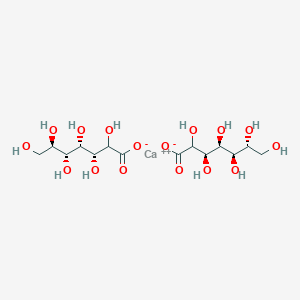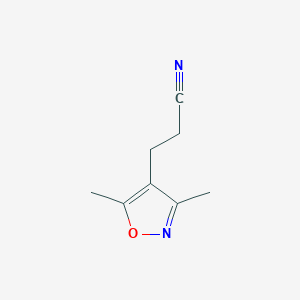
N-(2-(1-Allyl-4,5-dicyanoimidazol-2-ylazo)-5-(dipropylamino)phenyl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1-Allyl-4,5-dicyanoimidazol-2-ylazo)-5-(dipropylamino)phenyl)-acetamide, also known as ADA, is a synthetic compound used in scientific research. It is a member of the azo dyes family and has been extensively studied for its potential applications in various fields. The purpose of
Mecanismo De Acción
The mechanism of action of N-(2-(1-Allyl-4,5-dicyanoimidazol-2-ylazo)-5-(dipropylamino)phenyl)-acetamide is not well understood. However, it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. This property makes N-(2-(1-Allyl-4,5-dicyanoimidazol-2-ylazo)-5-(dipropylamino)phenyl)-acetamide useful in various applications, such as the determination of metal ions in environmental and biological samples.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of N-(2-(1-Allyl-4,5-dicyanoimidazol-2-ylazo)-5-(dipropylamino)phenyl)-acetamide. However, studies have shown that it is non-toxic and does not have any significant adverse effects on biological systems. This makes it a useful tool for scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-(1-Allyl-4,5-dicyanoimidazol-2-ylazo)-5-(dipropylamino)phenyl)-acetamide is its versatility. It can be easily modified to suit various applications, and its synthesis can be optimized for high yield and purity. In addition, N-(2-(1-Allyl-4,5-dicyanoimidazol-2-ylazo)-5-(dipropylamino)phenyl)-acetamide is non-toxic and has low environmental impact. However, one of the limitations of N-(2-(1-Allyl-4,5-dicyanoimidazol-2-ylazo)-5-(dipropylamino)phenyl)-acetamide is its limited solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several potential future directions for the use of N-(2-(1-Allyl-4,5-dicyanoimidazol-2-ylazo)-5-(dipropylamino)phenyl)-acetamide in scientific research. One area of interest is the development of new metal complexes using N-(2-(1-Allyl-4,5-dicyanoimidazol-2-ylazo)-5-(dipropylamino)phenyl)-acetamide as a ligand. These complexes could have potential applications in catalysis and materials science. Another area of interest is the use of N-(2-(1-Allyl-4,5-dicyanoimidazol-2-ylazo)-5-(dipropylamino)phenyl)-acetamide as a fluorescent probe for the detection of other metal ions in biological samples. Finally, N-(2-(1-Allyl-4,5-dicyanoimidazol-2-ylazo)-5-(dipropylamino)phenyl)-acetamide could be modified to improve its solubility in water, making it more versatile for use in aqueous solutions.
Conclusion
In conclusion, N-(2-(1-Allyl-4,5-dicyanoimidazol-2-ylazo)-5-(dipropylamino)phenyl)-acetamide is a synthetic compound with potential applications in various fields. Its synthesis method has been optimized for high yield and purity, and it has been extensively studied for its potential uses in scientific research. While there is limited information on its biochemical and physiological effects, N-(2-(1-Allyl-4,5-dicyanoimidazol-2-ylazo)-5-(dipropylamino)phenyl)-acetamide is non-toxic and has low environmental impact. Its versatility makes it a useful tool for scientific research, and there are several potential future directions for its use.
Métodos De Síntesis
The synthesis of N-(2-(1-Allyl-4,5-dicyanoimidazol-2-ylazo)-5-(dipropylamino)phenyl)-acetamide involves the reaction of 4,5-dicyanoimidazole with allyl bromide to form 1-allyl-4,5-dicyanoimidazole. This intermediate is then reacted with 5-(dipropylamino)phenyl)-acetic acid to form N-(2-(1-Allyl-4,5-dicyanoimidazol-2-ylazo)-5-(dipropylamino)phenyl)-acetamide. The synthesis of N-(2-(1-Allyl-4,5-dicyanoimidazol-2-ylazo)-5-(dipropylamino)phenyl)-acetamide has been optimized to improve its yield and purity, and it can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
N-(2-(1-Allyl-4,5-dicyanoimidazol-2-ylazo)-5-(dipropylamino)phenyl)-acetamide has been extensively studied for its potential applications in various fields. It has been used as a chromogenic reagent for the determination of copper, nickel, and cobalt ions. It has also been used as a pH indicator, as well as a ligand for the preparation of metal complexes. In addition, N-(2-(1-Allyl-4,5-dicyanoimidazol-2-ylazo)-5-(dipropylamino)phenyl)-acetamide has been used as a fluorescent probe for the detection of zinc ions in biological samples.
Propiedades
Número CAS |
123590-00-1 |
|---|---|
Nombre del producto |
N-(2-(1-Allyl-4,5-dicyanoimidazol-2-ylazo)-5-(dipropylamino)phenyl)-acetamide |
Fórmula molecular |
C22H26N8O |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
N-[2-[[(2R,4R,5S)-4,5-dicyano-1-prop-2-enylimidazolidin-2-yl]diazenyl]-5-(dipropylamino)phenyl]acetamide |
InChI |
InChI=1S/C22H30N8O/c1-5-10-29(11-6-2)17-8-9-18(19(13-17)25-16(4)31)27-28-22-26-20(14-23)21(15-24)30(22)12-7-3/h7-9,13,20-22,26H,3,5-6,10-12H2,1-2,4H3,(H,25,31)/t20-,21+,22-/m0/s1 |
Clave InChI |
ZUXCRXUHDFBZJG-UHFFFAOYSA-N |
SMILES isomérico |
CCCN(CCC)C1=CC(=C(C=C1)N=N[C@@H]2N[C@H]([C@H](N2CC=C)C#N)C#N)NC(=O)C |
SMILES |
CCCN(CCC)C1=CC(=C(C=C1)N=NC2NC(C(N2CC=C)C#N)C#N)NC(=O)C |
SMILES canónico |
CCCN(CCC)C1=CC(=C(C=C1)N=NC2NC(C(N2CC=C)C#N)C#N)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate](/img/structure/B46878.png)



